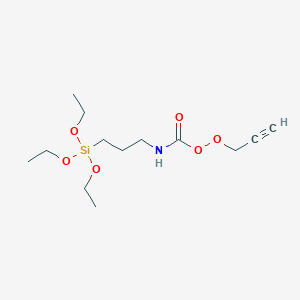
O-(Propargyl)-N-(Triethoxysilylpropyl) Carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane is a specialized compound that combines the properties of urethanes and silanes. This compound is notable for its unique structure, which includes a propargyloxy group and a triethoxysilylpropyl group. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of o-(propargyloxy)-n-(triethoxysilylpropyl)urethane typically involves a multi-step process. One common method starts with the reaction of propargyl alcohol with an isocyanate to form a propargyloxyurethane intermediate. This intermediate is then reacted with a triethoxysilylpropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Common industrial methods include batch and continuous flow processes, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane undergoes various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the urethane group.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyloxy group can yield propargyloxy oxides, while substitution reactions involving the triethoxysilyl group can produce a variety of substituted silanes .
科学研究应用
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane has a wide range of applications in scientific research:
作用机制
The mechanism of action of o-(propargyloxy)-n-(triethoxysilylpropyl)urethane involves its interaction with various molecular targets. The propargyloxy group can engage in click chemistry reactions, forming stable triazole linkages. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These interactions contribute to the compound’s effectiveness in various applications .
相似化合物的比较
Similar Compounds
o-(Propargyloxy)-n-(trimethoxysilylpropyl)urethane: Similar structure but with a trimethoxysilyl group instead of triethoxysilyl.
o-(Propargyloxy)-n-(triethoxysilylpropyl)carbamate: Similar structure but with a carbamate group instead of urethane.
Uniqueness
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane is unique due to its combination of propargyloxy and triethoxysilyl groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both functionalization and cross-linking capabilities .
属性
分子式 |
C13H25NO6Si |
|---|---|
分子量 |
319.43 g/mol |
IUPAC 名称 |
prop-2-ynyl N-(3-triethoxysilylpropyl)carbamoperoxoate |
InChI |
InChI=1S/C13H25NO6Si/c1-5-11-16-20-13(15)14-10-9-12-21(17-6-2,18-7-3)19-8-4/h1H,6-12H2,2-4H3,(H,14,15) |
InChI 键 |
VGQDVUZNCPBVQY-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)OOCC#C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
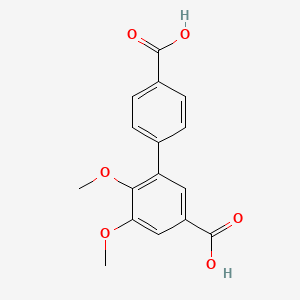
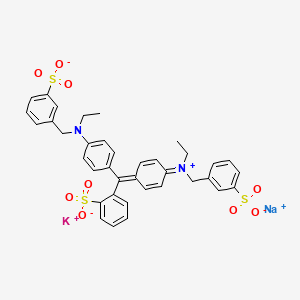
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
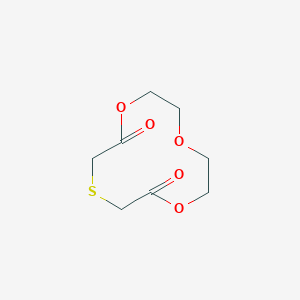
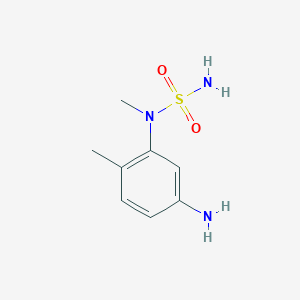
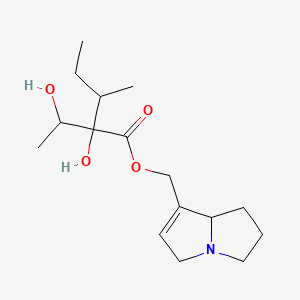
![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)

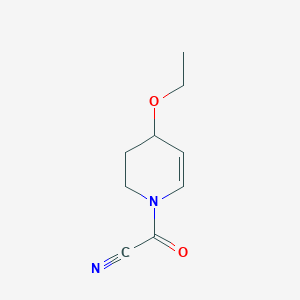
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
